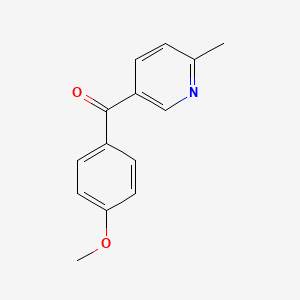
5-(4-Methoxybenzoyl)-2-methylpyridine
Vue d'ensemble
Description
The compound “5-(4-Methoxybenzoyl)-2-methylpyridine” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted with a methoxybenzoyl group and a methyl group .
Synthesis Analysis
While specific synthesis methods for “5-(4-Methoxybenzoyl)-2-methylpyridine” were not found, related compounds often involve condensation reactions and protective group strategies .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques and quantum chemical calculations .Chemical Reactions Analysis
Compounds similar to “5-(4-Methoxybenzoyl)-2-methylpyridine” can participate in various chemical reactions. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that these compounds can undergo selective deprotection reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. For example, 4-Methoxybenzyl alcohol, a related compound, is a solid with a boiling point of 259 °C and a melting point of 22-25 °C. It is freely soluble in alcohol and diethyl ether but insoluble in water .Applications De Recherche Scientifique
-
- Application : 5-(4-Methoxybenzoyl)-2-methylpyridine is used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions .
- Method : Two different separation processes are used: dynamic (classic solvent extraction) and static (polymer membranes). The stability constants of the complexes formed by the compound with noble metal ions were determined using the spectrophotometry method .
- Results : The compound is an excellent extractant, with the recovery being over 99% for all studied noble metal ions. The efficiency of the compound as a carrier in polymer membranes after 24 h of sorption was lower .
-
Antioxidant and Antibacterial Activities
- Application : 5-(4-Methoxybenzoyl)-2-methylpyridine is used in the synthesis of novel benzamide compounds, which have antioxidant and antibacterial activities .
- Method : The compound is synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
-
Recovery of Noble Metal Ions Using 2,6-Bis(4-Methoxybenzoyl)-Diaminopyridine
- Application : 2,6-Bis(4-Methoxybenzoyl)-Diaminopyridine, a related compound, is used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions .
- Method : Two different separation processes are used: dynamic (classic solvent extraction) and static (polymer membranes). The stability constants of the complexes formed by the compound with noble metal ions were determined using the spectrophotometry method .
- Results : The compound is an excellent extractant, with the recovery being over 99% for all studied noble metal ions. The efficiency of the compound as a carrier in polymer membranes after 24 h of sorption was lower .
-
Preparation of Protected Phenolic Ether Intermediates
- Application : 4-Methoxybenzyl chloride (PMB-Cl), a related compound, is used in the preparation of protected phenolic ether intermediates for organic synthesis .
- Method : Power ultrasound is used to facilitate the rapid preparation and reaction of PMB-Cl. Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products within 15 min .
- Results : The results demonstrate a clear advantage in terms of efficiency when the protocol is applied to the mild and selective protection of various multisubstituted phenols including sensitive phenolic aldehydes .
-
Recovery of Noble Metal Ions Using 2,6-Bis(4-Methoxybenzoyl)-Diaminopyridine
- Application : 2,6-Bis(4-Methoxybenzoyl)-Diaminopyridine, a related compound, is used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions .
- Method : Two different separation processes are used: dynamic (classic solvent extraction) and static (polymer membranes). The stability constants of the complexes formed by the compound with noble metal ions were determined using the spectrophotometry method .
- Results : The compound is an excellent extractant, as the recovery was over 99% for all studied noble metal ions. The efficiency of the compound as a carrier in polymer membranes after 24 h of sorption was lower .
-
Preparation of Protected Phenolic Ether Intermediates
- Application : 4-Methoxybenzyl chloride (PMB-Cl), a related compound, is used in the preparation of protected phenolic ether intermediates for organic synthesis .
- Method : Power ultrasound is used to facilitate the rapid preparation and reaction of PMB-Cl. Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products within 15 min .
- Results : The results demonstrate a clear advantage in terms of efficiency when the protocol is applied to the mild and selective protection of various multisubstituted phenols including sensitive phenolic aldehydes .
Safety And Hazards
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-3-4-12(9-15-10)14(16)11-5-7-13(17-2)8-6-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAVOWYDIYDRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



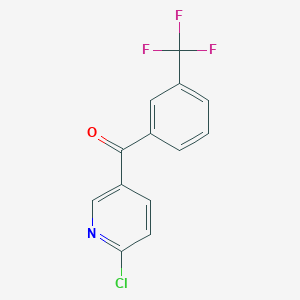
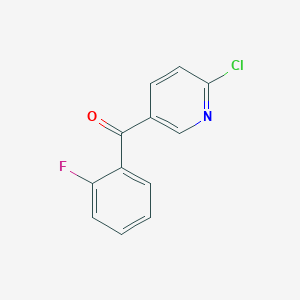
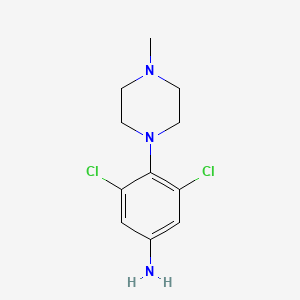
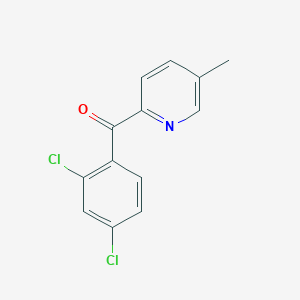
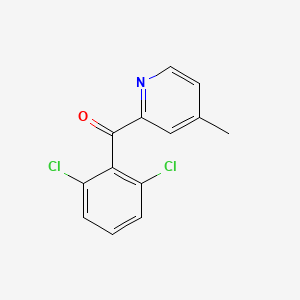
![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)
![[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463323.png)
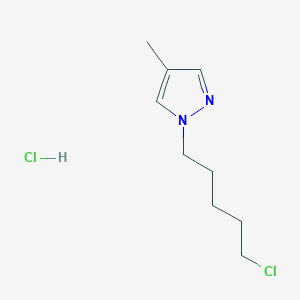
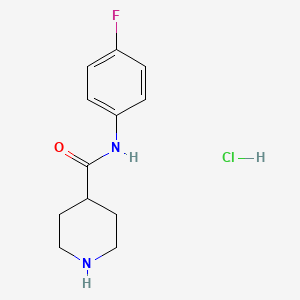
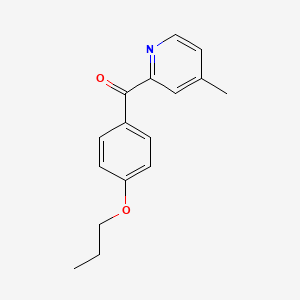
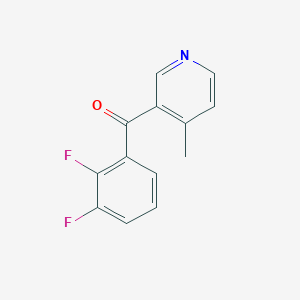
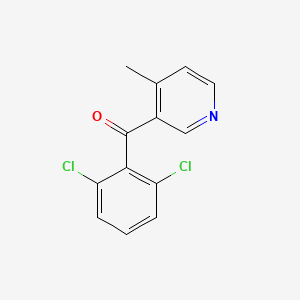
![2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B1463334.png)
![2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1463335.png)